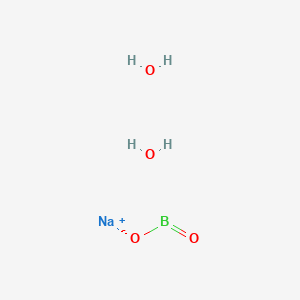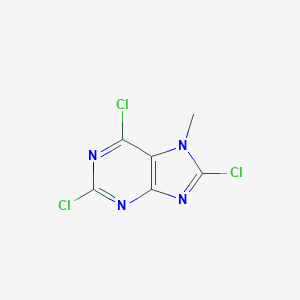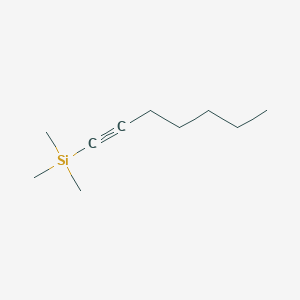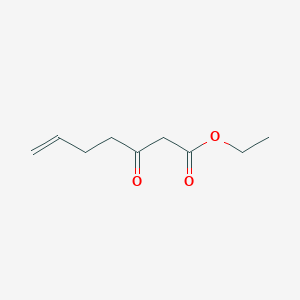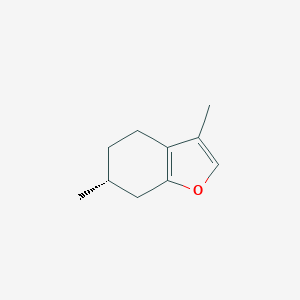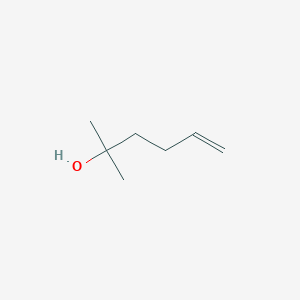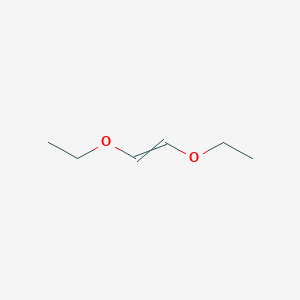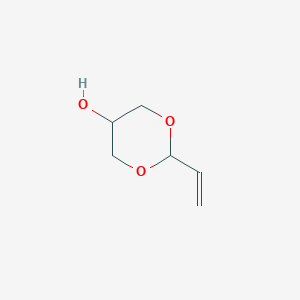
trans-2-Vinyl-1,3-dioxan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-Vinyl-1,3-dioxan-5-ol (VDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. VDO is a cyclic ether that contains a vinyl group and a hydroxyl group, making it an important building block for the synthesis of various organic compounds.
科学研究应用
Trans-2-Vinyl-1,3-dioxan-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. In materials science, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a monomer for the synthesis of various polymers, including polyesters and polyurethanes. In organic synthesis, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
作用机制
The mechanism of action of trans-2-Vinyl-1,3-dioxan-5-ol is not well understood, but it is believed to be related to its ability to form covalent bonds with biological molecules, including proteins and nucleic acids. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
生化和生理效应
Trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit various biochemical and physiological effects, including antifungal, antibacterial, and antitumor activities. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In addition, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various tumor cell lines, including human breast cancer cells.
实验室实验的优点和局限性
One of the main advantages of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its high yield and ease of synthesis. trans-2-Vinyl-1,3-dioxan-5-ol can be synthesized using relatively simple and inexpensive methods, making it an attractive candidate for use in various research applications. However, one of the main limitations of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its potential toxicity and side effects. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various cell lines, which may limit its use in certain applications.
未来方向
There are several future directions for research on trans-2-Vinyl-1,3-dioxan-5-ol, including the development of new drugs and materials, the elucidation of its mechanism of action, and the investigation of its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of trans-2-Vinyl-1,3-dioxan-5-ol in various fields, including medicinal chemistry, materials science, and organic synthesis. Overall, trans-2-Vinyl-1,3-dioxan-5-ol is a promising compound that has the potential to make significant contributions to various areas of research.
合成方法
The synthesis of trans-2-Vinyl-1,3-dioxan-5-ol can be achieved through several methods, including the reaction between acrolein and formaldehyde in the presence of a base catalyst, the reaction between glycolaldehyde and acrolein, or the reaction between glyoxal and allyl alcohol. The most commonly used method involves the reaction between acrolein and formaldehyde in the presence of a base catalyst, which leads to the formation of trans-2-Vinyl-1,3-dioxan-5-ol in high yield.
属性
CAS 编号 |
16081-28-0 |
|---|---|
产品名称 |
trans-2-Vinyl-1,3-dioxan-5-ol |
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC 名称 |
2-ethenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |
InChI 键 |
RCORSHSFJCXHTF-UHFFFAOYSA-N |
SMILES |
C=CC1OCC(CO1)O |
规范 SMILES |
C=CC1OCC(CO1)O |
其他 CAS 编号 |
16081-29-1 16081-28-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





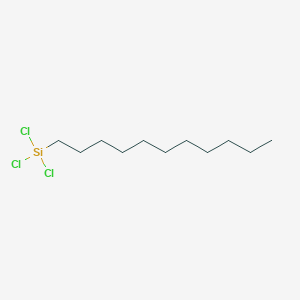
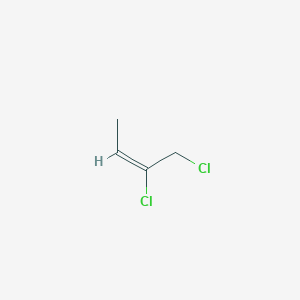

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
